Home > Products > Screening Compounds P83242 > N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine
N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine -

N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine

Catalog Number: EVT-4067871
CAS Number:
Molecular Formula: C15H11ClN4S2
Molecular Weight: 346.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation reactions: This method involves reacting bifunctional precursors, such as thiourea and α-haloketones, to form the thiazole ring. []
  • Multi-step synthesis: This approach involves building the molecule step-by-step, starting from commercially available materials. []
  • Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reactions and improve yields. []
Mechanism of Action
  • Enzyme inhibition: These molecules can inhibit specific enzymes by binding to their active sites. For example, some thiazole-containing compounds exhibit α-glucosidase inhibitory activity. []
  • Receptor binding: Heterocyclic compounds can interact with specific receptors, either agonistically or antagonistically. Several studies report compounds with imidazo[2,1-b][1,3]thiazole structures exhibiting selective COX-2 inhibitory activity. []
Applications
  • Antimicrobial research: Evaluating its effectiveness against various bacteria and fungi, exploring structure-activity relationships, and optimizing its properties for potential drug development. [] , []
  • Anticancer research: Studying its potential cytotoxic effects on cancer cell lines, investigating its mechanism of action in inducing apoptosis, and exploring its potential as a lead compound for anticancer drug development. [] , []
  • Anti-inflammatory research: Investigating its ability to inhibit inflammatory pathways, exploring its effects on inflammatory mediators, and evaluating its potential as an anti-inflammatory agent. []

(E)‐4‐(4‐Chlorophenyl)‐N‐(5‐methyl‐1,3‐benzodioxol‐5‐ylmethylene)‐5‐(1H‐1,2,4‐triazol‐1‐yl)‐1,3‐thiazol‐2‐amine

Compound Description: This compound was synthesized as a potential fungicidal agent. The molecular structure features a thiazole ring, a triazole ring, and a benzodioxole group.

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

Compound Description: This compound features a dihydroimidazo[2,1-b][1,3]thiazole ring system linked to a pyridine ring, and a 4-fluorophenyl acetamide group. Its crystal structure is stabilized by intermolecular and intramolecular hydrogen bonding.

Relevance: While this compound features an imidazo[2,1-b][1,3]thiazole moiety similar to N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine, it differs in its substitution pattern and the presence of a pyridine ring and a 4-fluorophenyl acetamide group. This highlights the diverse structural variations possible within the imidazothiazole class of compounds.

2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-N′-[(E)-4-methoxybenzylidene]acetohydrazide

Compound Description: This compound incorporates an imidazo[2,1-b][1,3]thiazole ring system with a 4-chlorophenyl substituent. Additionally, it features a methoxybenzylidene acetohydrazide group.

7-Amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (7a–e)

Compound Description: This series of compounds, designated as 7a-e, are 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives with a 1,3-benzothiazole group at the 6-position. These compounds were synthesized as part of a study exploring antimicrobial, anticancer, and antioxidant agents. Some compounds in this series (7a and 7d) displayed promising antimicrobial and anticancer activity.

Relevance: Although this series differs from N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine in terms of the specific heterocyclic core structure, they both highlight the importance of incorporating thiazole-containing moieties in drug discovery research for diverse biological targets.

1-Amino-2-(aryl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbonitrile derivatives (9a–e)

Compound Description: These compounds, identified as 9a-e, are pyrrolo[2,1-b][1,3]benzothiazole derivatives explored for their potential antimicrobial, anticancer, and antioxidant activities. Some of these compounds (9a and 9d) exhibited notable antimicrobial and anticancer properties.

Relevance: While these compounds differ from N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine in their core structure, they share the common feature of incorporating a benzothiazole unit. This emphasizes the significance of the benzothiazole moiety in the development of bioactive compounds.

2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide ethanol disolvate

Compound Description: This compound contains an imidazo[2,1-b][1,3]thiazole ring system with a 4-bromophenyl substituent and is connected to a complex spirocyclic system incorporating a thiazolidinone ring. The crystal structure is stabilized by a network of hydrogen bonds and C-H...π interactions.

N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides (3a-k)

Compound Description: This series of compounds, denoted as 3a-k, features a thiazolidinedione ring connected to a 1,3-thiazole ring with a variable aryl substituent. These compounds were evaluated for their α-glucosidase inhibitory activity, and some displayed promising inhibition potential.

N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides (3l-n)

Compound Description: This series, labeled 3l-n, features a thiazolidinedione ring linked to a benzothiazole moiety. These compounds were also studied for their potential as α-glucosidase inhibitors.

Relevance: These compounds, like N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine, incorporate a thiazole-based structure. The presence of the thiazolidinedione ring and the lack of an imidazole ring differentiate them from the target compound.

1-Methyl-spiro­[2.3′]­ox­indole-spiro­[3.2′′]5′′,6′′-di­hydroimidazo[2′′,1′′-b]­thia­zol-3′′-one-4-(2-benzo­[1,3]­dioxol-5-yl)pyrrolidine

Compound Description: This compound combines a spiro-fused system involving an oxindole ring, a pyrrolidine ring, and a dihydroimidazo[2,1-b]thiazol-3-one ring. It also includes a benzo[1,3]dioxole group.

Thioaplysinopsin analogs (4a-d)

Compound Description: These analogs are derived from rhodanine derivatives and indole or 2-methylindole. They are structurally similar to thioaplysinopsin, a marine natural product with potential biological activities.

Relevance: While these compounds do not directly share structural features with N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine, they are included because the study highlights the synthesis and chemistry of imidazothiazole derivatives, showcasing the versatility of this class of compounds.

4-Methyl-5-(5-{[5-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]disulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole acetonitrile

Compound Description: This compound features two 1,3-thiazole rings connected through a disulfide bridge, with each thiazole ring also linked to a triazole ring. It exhibits antibacterial and antifungal activity.

(Z)-N′-(3-Ethyl-4-oxothiazolidin-2-ylidene)-2-[6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide

Compound Description: This compound features an imidazo[2,1-b][1,3]thiazole ring system with a 4-methoxyphenyl substituent connected to a thiazolidinone ring through an acetohydrazide linker. Its crystal structure reveals the planarity of the imidazothiazole ring system.

N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine

Compound Description: This compound features a 1,3-thiazole ring linked to a pyrimidine ring, with a methoxyphenyl substituent on the pyrimidine ring and a methylphenylamino group on the thiazole ring. The crystal structure shows two independent molecules with varying dihedral angles between the thiazole and pyrimidine rings.

3-aryl-pyrido[2,1-b][1,3]benzothiazole derivatives (2a–e)

Compound Description: These derivatives, labeled 2a–e, are pyrido[2,1-b][1,3]benzothiazole compounds with various aryl substituents at the 3-position. They were synthesized in high yields through the reaction of benzothiazoleacetonitrile with different aromatic aldehydes.

Relevance: These derivatives, like N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine, highlight the structural diversity possible within thiazole-containing heterocyclic systems. The presence of a pyridine ring fused to the benzothiazole moiety distinguishes them from the target compound.

N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine

Compound Description: This compound contains a 1,3-thiazole ring connected to a pyrimidine ring, with a methoxyphenyl substituent on the pyrimidine and a methylphenylamino group on the thiazole ring. Its crystal structure shows two independent molecules with different dihedral angles between the thiazole and pyrimidine rings.

1,3-thiazoles and 1,3,4-thiadiazines

Compound Description: This broad category encompasses various derivatives of 1,3-thiazoles and 1,3,4-thiadiazines synthesized using ultrasonic irradiation as a green chemistry approach. These compounds were evaluated for their antimicrobial activities, and several exhibited potent to moderate activity against various microbes.

Relevance: This group of compounds highlights the significance of thiazole-containing heterocycles in medicinal chemistry, particularly for antimicrobial applications. While the specific structures of these compounds are not described in detail, the research underscores the potential of exploring diverse thiazole-based scaffolds for drug development. This resonates with the structural core of N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine, emphasizing the importance of thiazole rings in medicinal chemistry.

N-Mannich Bases of 5-Amino-4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Compound Description: This series of compounds comprises twelve N-Mannich bases of the central scaffold 5-Amino-4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one. These compounds were synthesized and evaluated for their antimicrobial, antioxidant, and cytotoxic activities. The study found that the electron-donating or electron-withdrawing nature of substituents on the phenyl ring of the N-Mannich base influenced their biological activities.

2-{[6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl}-N-alkyl/arylhydrazinecarbothioamides (2a–d)

Compound Description: This series, labeled 2a-d, includes hydrazinecarbothioamide derivatives containing the imidazo[2,1-b]thiazole core with either phenyl or 4-chlorophenyl substituents. These compounds were assessed for their antibacterial and antifungal activities.

Relevance: This series is related to N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine through the presence of the imidazo[2,1-b]thiazole core and the potential for a 4-chlorophenyl substituent. The key difference lies in the presence of a hydrazinecarbothioamide group instead of the thiazole ring found in the target compound.

4-alkyl/aryl-2,4-dihydro-5-{[6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}-3H-1,2,4-triazole-3-thiones (3a–n)

Compound Description: This series, designated 3a-n, features 1,2,4-triazole-3-thione derivatives with an imidazo[2,1-b]thiazole core bearing either phenyl or 4-chlorophenyl substituents. These compounds were evaluated for their antibacterial and antifungal activities.

2-alkyl/arylamino-5-{[6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}-1,3,4-thiadiazoles (4a–g)

Compound Description: This series, labeled 4a-g, includes 1,3,4-thiadiazole derivatives with an imidazo[2,1-b]thiazole core and either phenyl or 4-chlorophenyl substituents. These compounds were also tested for their antibacterial and antifungal activities.

Relevance: These compounds share the imidazo[2,1-b]thiazole core and the possibility of a 4-chlorophenyl substituent with N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine. The main difference lies in the presence of a 1,3,4-thiadiazole ring instead of the thiazole ring found in the target compound.

7-(2-chlorophenyl)-4-(4-methyl-1,3-thiazol-5-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Compound Description: This compound is a phenyltetrahydroquinolinedione derivative with a 4-methyl-1,3-thiazol-5-yl group at the 4-position. It exhibits TRPA1 antagonist activity and is considered a promising analgesic and anti-inflammatory drug candidate.

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

Compound Description: This series of compounds features a 1,3-thiazole ring connected to a 1,3,4-oxadiazole ring through a methylene linker. Various substituents are present on the oxadiazole ring. These compounds were designed and synthesized as potential antibacterial agents.

4-(2-amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl] pyrimidin-2-amine (CYC116)

Compound Description: This compound, referred to as CYC116, contains a 1,3-thiazole ring connected to a pyrimidine ring. It is under development as an anti-cancer drug candidate and has shown potential for suppressing Type I hypersensitivity immune responses through the inhibition of Fyn kinase in mast cells.

Tetrazole and 1,3-Oxazepine Derivatives

Compound Description: This broad category encompasses several tetrazole and 1,3-oxazepine derivatives synthesized from an azoaldehyde derivative and primary amines, including 5-Amino-1,3,4-thiadiazole-2-thiol and 2-Amino benzothiazole. These compounds were designed and characterized with the aim of exploring their potential biological activities.

Relevance: While these compounds do not share specific structural features with N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine, their synthesis involves reactions with thiazole-containing building blocks. This highlights the broader context of thiazole chemistry in the development of novel heterocyclic compounds for potential therapeutic applications.

3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP)

Compound Description: This compound, abbreviated as MTEP, is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). It has shown efficacy in preventing levodopa-induced dyskinesia (LID) in a rat model of Parkinson’s disease by suppressing the progression of physiological changes in the cortico-striato-entopeduncular pathway.

Perhydroimidazo[4,3-b]thiazole-5-thiones (7) and N-[1-(4,5-dihydro-1,3-thiazol-2-yl)alkyl]-N′,N′-dimethylthioureas (8)

Compound Description: These compounds are formed through the reaction of 3-(dimethylamino)-2H-azirines with 1,3-thiazolidine-2-thione. The reaction conditions (solvent and temperature) influence the product ratio, with polar solvents favoring the formation of N-[1-(4,5-dihydro-1,3-thiazol-2-yl)alkyl]-N′,N′-dimethylthioureas (8).

Relevance: While these compounds do not directly share structural features with N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine, they are relevant because they highlight the diverse reactivity of thiazole-containing compounds and the possibility of forming fused heterocyclic systems.

2-(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

Compound Description: This compound, identified as compound 7, is a novel anti-HIV-1 compound that inhibits viral assembly by targeting the phosphatidylinositol (4,5)-bisphosphate binding site of the HIV-1 matrix (MA) protein. It exhibits broad-spectrum neutralizing activity against various HIV-1 group M isolates.

Relevance: Although this compound does not share specific structural features with N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine, it highlights the potential of targeting viral proteins with small-molecule inhibitors, suggesting a possible area for future research related to the target compound's antiviral properties.

3‐(2‐ethoxyphenyl)‐5‐[[4‐(4‐nitrophenyl)piperazin‐1‐yl]methyl]‐1,2,4‐oxadiazole (17) and N‐[4‐ethoxy‐3‐(1‐piperidinylsulfonyl)phenyl]‐2‐(imidazo[2,1‐b][1,3]thiazol‐6‐yl)acetamide (18)

Compound Description: These compounds are additional hits from a virtual screen for inhibitors of HIV-1 replication. Compound 17 contains a 1,2,4-oxadiazole ring, while compound 18 features an imidazo[2,1-b][1,3]thiazole moiety. Both compounds exhibit antiviral activity but are less potent than compound 7.

Properties

Product Name

N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine

IUPAC Name

N-(4-chlorophenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine

Molecular Formula

C15H11ClN4S2

Molecular Weight

346.9 g/mol

InChI

InChI=1S/C15H11ClN4S2/c1-9-13(20-6-7-21-15(20)17-9)12-8-22-14(19-12)18-11-4-2-10(16)3-5-11/h2-8H,1H3,(H,18,19)

InChI Key

PGZGJGPMFYSVOG-UHFFFAOYSA-N

SMILES

CC1=C(N2C=CSC2=N1)C3=CSC(=N3)NC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=CSC(=N3)NC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.